molecular formula C10H15N B14649463 2,4-Dimethyl-6-(propan-2-yl)pyridine CAS No. 51779-52-3

2,4-Dimethyl-6-(propan-2-yl)pyridine

Cat. No.: B14649463
CAS No.: 51779-52-3
M. Wt: 149.23 g/mol
InChI Key: RYECSFVDVZOGIW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(propan-2-yl)pyridine is a heterocyclic aromatic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with two methyl groups at positions 2 and 4, and an isopropyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(propan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-dimethylpyridine with isopropyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of the isopropyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can also be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(propan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are often performed in an inert atmosphere.

    Substitution: Nitric acid, sulfuric acid; reactions are conducted under controlled temperature conditions to prevent overreaction.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Piperidine derivatives

    Substitution: Nitro-substituted pyridine derivatives

Scientific Research Applications

2,4-Dimethyl-6-(propan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its derivatives are used in the development of ligands for catalysis and coordination chemistry.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyridine derivatives are explored for their therapeutic potential in treating various diseases. This compound may be investigated for its pharmacological effects.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(propan-2-yl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyridine: Lacks the isopropyl group at position 6, making it less sterically hindered.

    2,6-Dimethylpyridine: Has methyl groups at positions 2 and 6, but no substitution at position 4.

    3,5-Dimethylpyridine: Substituted at positions 3 and 5, differing in the position of methyl groups.

Uniqueness

2,4-Dimethyl-6-(propan-2-yl)pyridine is unique due to the presence of both methyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s steric and electronic properties, making it distinct from other pyridine derivatives.

Properties

CAS No.

51779-52-3

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2,4-dimethyl-6-propan-2-ylpyridine

InChI

InChI=1S/C10H15N/c1-7(2)10-6-8(3)5-9(4)11-10/h5-7H,1-4H3

InChI Key

RYECSFVDVZOGIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(C)C)C

Origin of Product

United States

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